6-氨基-5-氯-2,3-二氢-1H-茚-1-酮

描述

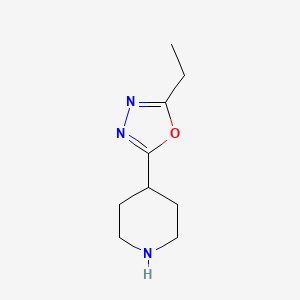

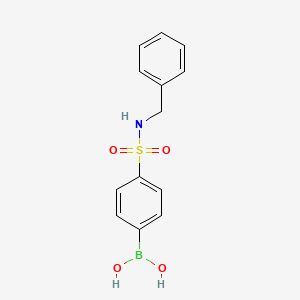

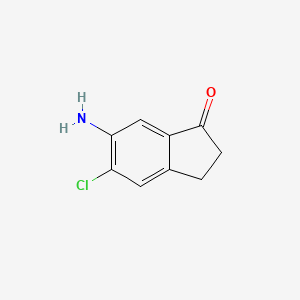

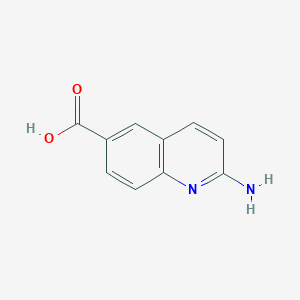

6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one, also known as 6-ACID, is a synthetic compound that is widely used in scientific research. It is a heterocyclic compound with a cyclopentadienyl ring and an aminopyridine group. 6-ACID has a wide range of applications in the laboratory, including in the synthesis of other compounds, and in the study of biological processes.

科学研究应用

Biological Potential of Indole Derivatives

Field

Biological Sciences

Application

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods

Researchers synthesize a variety of indole derivatives to study their biological activities .

Results

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Antibacterial and Antifungal Studies of 2,3-Dihydro-1H-Inden-1-One Derivatives

Field

Chemistry and Microbiology

Application

2,3-Dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

Methods

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

Results

Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Indole Derivatives in Alkaloids

Field

Chemistry and Pharmacology

Application

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

Methods

Researchers synthesize a variety of indole derivatives and study their biological activities .

Results

Indoles, both natural and synthetic, show various biologically vital properties .

Heterocyclic Compounds in Various Industries

Field

Chemistry and Industrial Applications

Application

Heterocyclic compounds, such as indole derivatives, have applications in the production of dyestuff, sanitizers, corrosion inhibitors, antioxidants, and copolymer synthesis .

Methods

These compounds are synthesized and used in various industrial processes .

Results

The use of heterocyclic compounds has improved the efficiency and effectiveness of various industrial processes .

Coumarins in Medical Research

Field

Medicine and Pharmacology

Application

Coumarins, which are structurally similar to indole derivatives, have been tested for various medical applications, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Methods

Researchers synthesize various coumarin derivatives and test their biological activities .

Results

Many coumarin derivatives have shown promising results in these medical applications .

1,5-Diketones in Medical Research

Application

1,5-Diketones, which are structurally similar to “6-amino-5-chloro-2,3-dihydro-1H-inden-1-one”, have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .

Methods

These compounds are synthesized and their biological activities are tested .

Results

1,5-Diketones have shown promising results in these medical applications .

属性

IUPAC Name |

6-amino-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHXNRLFZLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622580 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

CAS RN |

64220-31-1 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)